5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide

Src kinase inhibition Structure-activity relationship Molecular docking

5-(Benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide (CAS 1021023-89-1; molecular formula C₂₁H₁₉NO₄; MW 349.4 g/mol) is a synthetic 4H-pyran-2-carboxamide derivative that belongs to a focused series of 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides explicitly designed and evaluated as potential inhibitors of Src family kinases (SFKs). This compound features an unsubstituted hydrogen at the 6-position, a benzyloxy group at the 5-position, and an N-phenethyl substituent on the carboxamide side chain.

Molecular Formula C21H19NO4
Molecular Weight 349.386
CAS No. 1021023-89-1
Cat. No. B2714308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide
CAS1021023-89-1
Molecular FormulaC21H19NO4
Molecular Weight349.386
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
InChIInChI=1S/C21H19NO4/c23-18-13-19(21(24)22-12-11-16-7-3-1-4-8-16)26-15-20(18)25-14-17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,22,24)
InChIKeyQAYOMSFTJCZCJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide (CAS 1021023-89-1): Chemical Identity and Src Kinase Inhibitor Class Context


5-(Benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide (CAS 1021023-89-1; molecular formula C₂₁H₁₉NO₄; MW 349.4 g/mol) is a synthetic 4H-pyran-2-carboxamide derivative that belongs to a focused series of 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides explicitly designed and evaluated as potential inhibitors of Src family kinases (SFKs) . This compound features an unsubstituted hydrogen at the 6-position, a benzyloxy group at the 5-position, and an N-phenethyl substituent on the carboxamide side chain. The core pyran-2-carboxamide scaffold was rationally derived from kojic acid, a natural product with documented biological activity, and elaborated to target the ATP-binding pocket of Src kinase for oncology-focused drug discovery programs .

5-(Benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide: Why In-Class Analogs Cannot Be Simply Interchanged


Within the 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide chemotype, even subtle modifications to the N-amide substituent produce divergent biological profiles that preclude casual interchange . The N-phenethyl moiety of this compound occupies a critical hydrophobic pocket in the Src kinase ATP-binding site; replacing it with shorter (e.g., N-benzyl), branched (e.g., N-isopropyl), or heteroaryl (e.g., N-pyridyl) substituents alters both binding affinity and selectivity across the SFK panel. Furthermore, the unsubstituted hydrogen at the 6-position represents a deliberate design choice—introducing substituents at this position modulates potency by up to 300-fold depending on electronic and steric properties, as demonstrated in the parent series . Procurement of the precise N-phenethyl, 6-H variant ensures fidelity to the structure-activity relationship (SAR) coordinates established in the foundational medicinal chemistry campaign, avoiding unidentified potency cliffs or selectivity shifts inherent to even closely related analogs.

5-(Benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Recognition Determinant: N-Phenethyl Versus N-Benzyl Substituent Length Optimizes Hydrophobic Pocket Occupancy in Src Kinase

The N-phenethyl side chain of the target compound provides a two-carbon linker between the amide nitrogen and the terminal phenyl ring, in contrast to the single-carbon linker of N-benzyl analogs (e.g., N-benzyl-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide). SAR studies within the 4H-pyran-2-carboxamide series demonstrate that elongation of the N-alkyl chain by one methylene unit significantly alters kinase binding interactions . In related pyran-2-carboxamide systems targeting CDK2 and GSK-3β, elongation of the phenethyl chain by even one methylene unit disrupts binding due to steric clashes with conserved glycine residues (e.g., Gly89 in GSK-3β), while shortening to a benzyl group reduces inhibitory activity by approximately 40% . This class-level SAR establishes that the precise two-carbon spacer of the N-phenethyl group is functionally distinct from the N-benzyl variant, positioning the terminal phenyl ring for optimal hydrophobic pocket occupancy without incurring deleterious steric penalties .

Src kinase inhibition Structure-activity relationship Molecular docking

6-Position Hydrogen: Differentiating the Target Compound from 6-Substituted Analogs with Altered Potency

The target compound bears an unsubstituted hydrogen at the 6-position, distinguishing it from 6-substituted members of the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide series. In the parent chemotype, 6-position substitution is a primary driver of kinase inhibition potency: introduction of a phenethylthio group at the 6-position amplifies CDK2/Cyclin E inhibition by 308-fold (IC₅₀ shifted from 185 µM to 0.6 µM), whereas polar substituents such as sulfone abolish activity entirely (IC₅₀ >100 µM; potency <0.01× parent) . The 6-H variant represented by the target compound serves as the baseline reference point for this SAR series—procurement of any 6-substituted analog without explicit confirmation of the intended 6-substituent identity introduces up to 300-fold potency variation that can confound assay interpretation .

Src kinase inhibition 6-substituent SAR Potency modulation

Lipophilicity Differentiation: Computed logP Distinguishes the Target from More Polar N-Heteroaryl Analogs

The target compound has a computed XLogP3-AA value of 3.2 , reflecting the hydrophobic N-phenethyl substituent. This differentiates it from more polar N-heteroaryl analogs such as 5-(benzyloxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide and 5-(benzyloxy)-4-oxo-N-(pyridin-3-yl)-4H-pyran-2-carboxamide, which introduce hydrogen-bond acceptor capacity through the pyridine nitrogen and reduce overall lipophilicity. In kinase inhibitor drug design, lipophilicity governs both passive membrane permeability and promiscuous off-target binding; compounds with logP values in the 3–4 range (such as the target) are generally considered to balance cellular penetration against solubility, but substituting an N-pyridylmethyl group shifts this balance, potentially altering both the compound's cellular activity profile and its suitability for specific assay formats .

Lipophilicity Physicochemical profiling Membrane permeability

Rotatable Bond Count as a Conformational Flexibility Fingerprint: Differentiating the Target from Conformationally Restricted Analogs

The target compound possesses 7 rotatable bonds , primarily conferred by the N-phenethyl side chain (N-CH₂-CH₂-Ph torsion angles) and the 5-benzyloxy group (O-CH₂-Ph torsion). This conformational flexibility profile is distinct from analogs bearing conformationally restricted N-substituents such as N-phenyl (which eliminates the ethyl linker) and N-benzyl (which reduces the linker to a single methylene). In kinase inhibitor optimization, rotatable bond count directly influences the entropic penalty upon binding: each freely rotatable bond contributes approximately 0.5–1.0 kcal/mol to the conformational entropy cost of binding when immobilized in the ATP pocket . The 7-rotatable-bond signature of the target compound thus predicts a specific entropic binding profile that is not replicated by more constrained or more flexible analogs in the same chemotype series.

Conformational flexibility Entropic binding penalty Ligand efficiency

5-(Benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide: Evidence-Backed Research Application Scenarios


Src Family Kinase Biochemical Profiling and Selectivity Panel Screening

This compound is most appropriately deployed as a reference ligand in Src family kinase (SFK) biochemical profiling panels. The Farard et al. (2008) medicinal chemistry campaign specifically designed and synthesized this chemotype series for Src kinase inhibition . As the 6-H, N-phenethyl member of the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide series, this compound serves as an essential SAR baseline for evaluating the contribution of 6-position substitution and N-amide variation to SFK potency and selectivity. Researchers developing next-generation SFK inhibitors can use this compound to establish binding affinity benchmarks against which 6-substituted and N-modified derivatives are quantitatively compared, ensuring that potency improvements can be accurately attributed to specific structural modifications .

Kinase Inhibitor Selectivity Profiling Against Off-Target Kinase Panels

The N-phenethyl substituent of this compound, combined with its computed logP of 3.2 and 7 rotatable bonds , defines a specific physicochemical and conformational profile that can be exploited in kinase selectivity screening. Because kinase inhibitor promiscuity correlates with lipophilicity and conformational flexibility, this compound represents a defined point in chemical space suitable for evaluating how the pyran-2-carboxamide scaffold distributes across the kinome. Comparative screening of this compound alongside N-pyridyl (more polar) and 6-substituted (potency-modulated) analogs can isolate the contribution of lipophilicity and 6-substitution to kinase selectivity, informing lead optimization strategies that seek to minimize off-target liability [REFS-1, REFS-2].

Medicinal Chemistry Reference Standard for Pyran-2-Carboxamide Scaffold SAR Expansion

The compound serves as a critical reference standard for laboratories expanding the SAR of the 4H-pyran-2-carboxamide scaffold beyond Src kinases. The 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide scaffold has demonstrated activity against multiple kinase targets including CDK2 and GSK-3β when appropriately substituted . This specific compound—with its defined 6-H, N-phenethyl substitution pattern—provides a reproducible starting point for fragment-based or structure-guided elaboration strategies. Procurement of this exact compound ensures that synthetic modifications (e.g., introduction of 6-substituents, alteration of the N-amide group) are performed on a well-characterized intermediate with established analytical identity, eliminating batch-to-batch variability as a confounding factor in SAR interpretation [REFS-1, REFS-3].

Quote Request

Request a Quote for 5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.